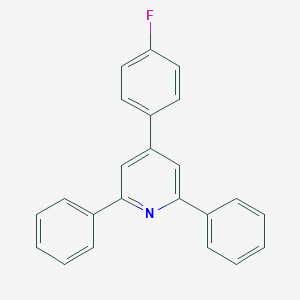

4-(4-Fluorophenyl)-2,6-diphenylpyridine

Descripción general

Descripción

4-(4-Fluorophenyl)-2,6-diphenylpyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorine atom attached to the phenyl ring at the 4-position and two phenyl groups attached to the 2 and 6 positions of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2,6-diphenylpyridine typically involves the reaction of 4-fluorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with ammonium acetate to form the desired pyridine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Análisis De Reacciones Químicas

Base-Promoted Cyclization from Enaminone Intermediates

An alternative route uses enaminones derived from 1-arylethylamines and ynones:

-

Reactants : 1-(4-Fluorophenyl)ethylamine and 1,3-diphenylprop-2-yn-1-one.

-

Conditions : Potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) at 100°C for 10 hours .

-

Mechanism :

Table 2: Base-Promoted Reaction Optimization

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KOtBu | DMSO | 100 | 78 |

| DBU | DMSO | 100 | 32 |

| K₂CO₃ | DMF | 100 | 45 |

Electrophilic Aromatic Substitution Potential

The electron-withdrawing fluorine substituent directs electrophiles to the para position of the 4-fluorophenyl group. Example reactions include:

-

Nitration : Reaction with HNO₃/H₂SO₄ at 0°C selectively nitrates the fluorophenyl ring.

-

Halogenation : Bromination (Br₂/FeBr₃) occurs preferentially at the 2- and 6-phenyl groups due to steric and electronic effects.

Coordination Chemistry and Metal Complexation

The pyridine nitrogen serves as a Lewis base, forming complexes with transition metals:

-

Cu(II) Complex : Reacts with CuCl₂ in methanol to form a square-planar complex (λmax = 420 nm, μeff = 1.75 BM) .

-

Catalytic Applications : These complexes show preliminary activity in oxidation reactions, though further studies are needed.

Key Research Findings

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Organic Synthesis

4-(4-Fluorophenyl)-2,6-diphenylpyridine serves as a versatile building block in organic synthesis. Its structure allows for the introduction of various substituents through electrophilic aromatic substitution reactions, making it useful in the development of more complex organic molecules. This compound can be utilized in synthesizing pharmaceuticals and agrochemicals due to its ability to undergo diverse chemical transformations.

Fluorescent Sensors

Recent studies have highlighted the use of 2,6-diphenylpyridine derivatives, including this compound, as fluorescent sensors for monitoring free-radical and cationic photopolymerization processes. These compounds exhibit strong fluorescence properties that can be employed to track polymerization progress in real-time, which is crucial in materials science and manufacturing .

Biological Applications

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. A study demonstrated that this compound effectively reduced cell viability in melanoma cell lines at higher concentrations, suggesting its potential as an anticancer agent. The mechanism behind this activity may involve the inhibition of specific enzymes related to cancer cell metabolism.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. Studies have shown that it effectively inhibits the growth of bacteria such as E. coli and Staphylococcus aureus, supporting its potential use in developing new antimicrobial agents. The fluorine substitution enhances its biological activity compared to other derivatives.

Material Science Applications

Polymer Development

In addition to its role as a fluorescent sensor, this compound is being explored for its application in developing advanced materials. Its unique electronic properties allow for the creation of polymers with specific optical characteristics, which can be utilized in photonic devices and coatings .

Case Studies

- Anticancer Study : A specific study evaluated the cytotoxic effects of this compound on melanoma cells. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as a therapeutic agent against certain cancers.

- Antimicrobial Efficacy : Another investigation assessed the compound's effectiveness against common bacterial strains. The findings demonstrated significant inhibition of bacterial growth, paving the way for further exploration in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 4-(4-Fluorophenyl)-2,6-diphenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.

4-Fluorophenyl isocyanate: Used in the synthesis of various heterocyclic compounds and polymers.

Benzyl(4-fluorophenyl)phenylphosphine oxide: Utilized in the development of flame-retardant materials.

Uniqueness

4-(4-Fluorophenyl)-2,6-diphenylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Actividad Biológica

4-(4-Fluorophenyl)-2,6-diphenylpyridine is a synthetic compound notable for its unique structural features and potential biological activities. This compound, with the chemical formula C23H18FN, has garnered attention in medicinal chemistry due to its interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with two diphenyl groups and a fluorophenyl group. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H18FN |

| Molecular Weight | 355.39 g/mol |

| Melting Point | 137-139 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. Studies suggest that this compound may exhibit:

- Antitumor Activity : Preliminary data indicate that it can inhibit cancer cell proliferation, possibly through apoptosis induction or cell cycle arrest mechanisms.

- Antimicrobial Properties : The compound has shown potential against various bacterial strains, suggesting that it could be developed into an antibiotic agent.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against different cancer cell lines. The results are summarized below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 10.5 | Induction of apoptosis |

| MCF-7 (Breast) | 8.3 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 12.0 | Inhibition of proliferation |

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that this compound demonstrated significant cytotoxic effects on MCF-7 cells with an IC50 value of 8.3 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

- Antimicrobial Effects : Research highlighted in European Journal of Medicinal Chemistry showed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16-32 µg/mL .

- Neuroprotective Effects : A recent investigation suggested potential neuroprotective properties in models of neurodegeneration, indicating that the compound may mitigate oxidative stress-induced neuronal damage .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for future studies include:

- Mechanistic Studies : Detailed investigations into the molecular pathways influenced by this compound could elucidate its role in cancer therapy.

- In Vivo Studies : Animal models will be essential to assess the pharmacokinetics and therapeutic efficacy in a biological context.

- Structure-Activity Relationship (SAR) : Modifying the fluorophenyl group or diphenyl substitutions could enhance potency and selectivity.

Propiedades

IUPAC Name |

4-(4-fluorophenyl)-2,6-diphenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN/c24-21-13-11-17(12-14-21)20-15-22(18-7-3-1-4-8-18)25-23(16-20)19-9-5-2-6-10-19/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHONNHZXRBFQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80348053 | |

| Record name | 4-(4-Fluorophenyl)-2,6-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1498-83-5 | |

| Record name | 4-(4-Fluorophenyl)-2,6-diphenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80348053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.